Cas no 82-88-2 (2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine)

2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine structure
82-88-2 structure
Product Name:2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
CAS No:82-88-2
MF:C19H19N
MW:261.360864877701
CID:93665
PubChem ID:11291
Update Time:2025-04-18

2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Chemical and Physical Properties

Names and Identifiers

    • phenindamine
    • 2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine
    • 2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
    • Phenindamine [INN:BAN]
    • 1H-Indeno(2,1-c)pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
    • 5-20-08-00420 (Beilstein Handbook Reference)
    • Phenindiamine
    • 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridinium
    • 2-METHYL-9-PHENYL-1H,2H,3H,4H,9H-INDENO[2,1-C]PYRIDINE
    • 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-lH-indeno(2,1-c)pyridine
    • PDSP1_000151
    • PDSP2_000150
    • UNII-772BQ8KSST
    • 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene; Nu 1504; Phenindamine; Thephorin
    • DB01619
    • CS-0017474
    • CHEBI:8065
    • 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine #
    • DTXSID0023452
    • 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine
    • Q6583284
    • NCGC00532494-01
    • BRN 0221083
    • PHENINDAMINE [VANDF]
    • 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine
    • PHENINDAMINE [MI]
    • NS00038226
    • 5503-08-2
    • L001053
    • 1H-INDENO(2,1-c)PYRIDINE, 2,3,4,9-TETRAHYDRO-2-METHYL-9-PHENYL-, HYDROCHLORIDE
    • SCHEMBL29502
    • Thephorin
    • Fenindamina
    • EINECS 201-443-4
    • Phenindaminum [INN-Latin]
    • 772BQ8KSST
    • NU-1504
    • 1,2,3,4-TETRAHYDRO-2-METHYL-9-PHENYL-2-AZAFLUORENE
    • HY-A0149
    • EN300-18563900
    • 1H-Indeno[2,1-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
    • PHENINDAMINE [WHO-DD]
    • 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene
    • Phenindamine (INN)
    • D08353
    • Phenindaminum
    • ISFHAYSTHMVOJR-UHFFFAOYSA-N
    • CHEMBL278398
    • BDBM50089147
    • NU 1504
    • PHENINDAMINE [INN]
    • Fenindamina [INN-Spanish]
    • C07790
    • 82-88-2
    • Phenindamine hydrochloride
    • 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine
    • Inchi: 1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3
    • InChI Key: ISFHAYSTHMVOJR-UHFFFAOYSA-N
    • SMILES: N1(C)CCC2C3C=CC=CC=3C(C3C=CC=CC=3)C=2C1

Computed Properties

  • Exact Mass: 411.168188
  • Monoisotopic Mass: 411.168188
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 524
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.17
  • Melting Point: 90-91°
  • Boiling Point: 416.5°C at 760 mmHg
  • Flash Point: 183°C
  • Refractive Index: 1.652
  • PSA: 3.24000
  • LogP: 3.85910

2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18563900-0.05g
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno[2,1-c]pyridine
82-88-2
0.05g
$2755.0 2023-09-18

2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Related Literature

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